molecular formula C34H20N4Na4O14S4 B15278689 Stilbenavir CAS No. 6962-42-1

Stilbenavir

Cat. No.: B15278689
CAS No.: 6962-42-1
M. Wt: 928.8 g/mol
InChI Key: YWGGHOBXKXWDHQ-NAGDPKSWSA-J
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Description

Stilbenavir, also known as NSC34931, is a stilbene disulfonic acid derivative. It has garnered attention due to its potential antiviral properties, particularly against HIV-1. The compound’s molecular formula is C34H20N4O14S4.4Na, and it has a molecular weight of 928.76 .

Preparation Methods

The synthesis of stilbenavir involves several steps. One common method includes the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde to yield 3,5-alkyl-4’-O-tetrahydropyranyl stilbene. This intermediate is then deprotected to produce stilbenes . Industrial production methods typically involve high-throughput screening and optimization to ensure the scalability and purity of the compound .

Chemical Reactions Analysis

Stilbenavir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Stilbenavir has several scientific research applications:

Mechanism of Action

Stilbenavir exerts its effects by inhibiting the DNA-binding activity of HIV-1 integrase. It likely binds to the C-terminal domain of the integrase enzyme, occupying the cavity normally occupied by the noncleaved strand of the viral DNA substrate. This unique mechanism of action prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

Stilbenavir is compared with other stilbene disulfonic acid derivatives, such as resveratrol and pterostilbene. While resveratrol has been extensively studied for its antiviral activity, this compound exhibits a unique mechanism of action by targeting the DNA-binding site of HIV-1 integrase. This makes it distinct from other integrase inhibitors that target the active site .

Similar compounds include:

This compound’s unique mechanism and potential for reduced cross-resistance make it a promising candidate for further research and development in antiviral therapies .

Properties

CAS No.

6962-42-1

Molecular Formula

C34H20N4Na4O14S4

Molecular Weight

928.8 g/mol

IUPAC Name

tetrasodium;4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H24N4O14S4.4Na/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40;;;;/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b10-9+,37-35?,38-36?;;;;

InChI Key

YWGGHOBXKXWDHQ-NAGDPKSWSA-J

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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